molecular formula C22H23ClN4O5S B2600310 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1191420-96-8

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2600310
CAS No.: 1191420-96-8
M. Wt: 490.96
InChI Key: LOTOICNGVBFNOO-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an acetylamino-deoxyhexopyranosyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and compounds with chlorophenyl and phenyl groups. Examples include:

  • 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-bromophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-fluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The uniqueness of 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O5S/c1-12(29)24-17-19(31)18(30)16(11-28)32-21(17)27-22(33)26(13-7-3-2-4-8-13)20(25-27)14-9-5-6-10-15(14)23/h2-10,16-19,21,28,30-31H,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTOICNGVBFNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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